

Introduction: The Quinolinone Scaffold and the Imperative of Early Safety Profiling

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Compound of Interest

Compound Name:	4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
CAS No.:	223668-09-5
Cat. No.:	B3253436

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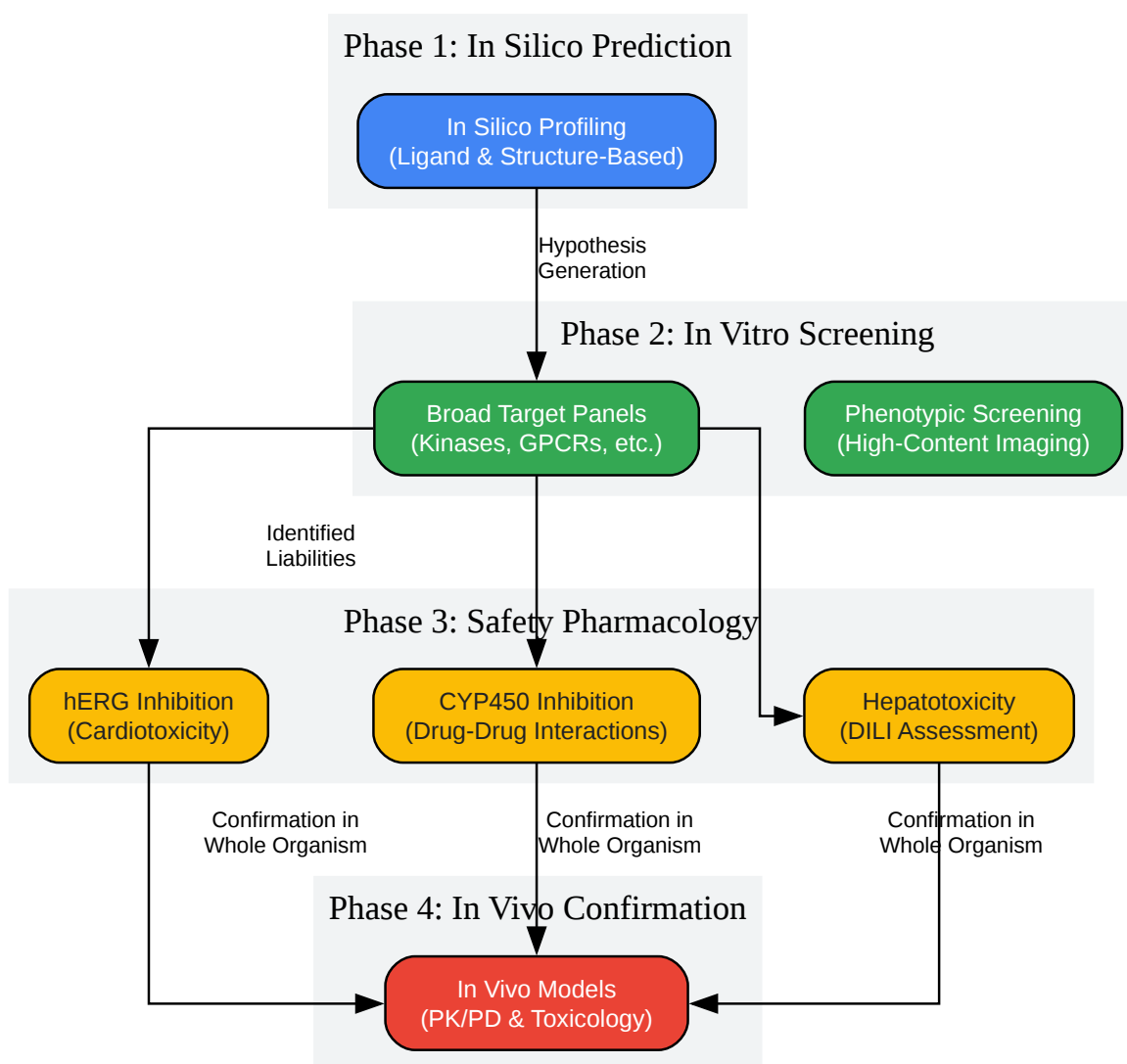
The quinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Our subject, **4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one**, is a novel derivative with a currently uncharacterized pharmacological profile. While its structure suggests therapeutic potential, its journey from a promising hit to a viable lead hinges on a critical, early-stage investigation: the assessment of its off-target effects.

Unintended interactions with biological targets can lead to adverse drug reactions (ADRs) or unforeseen toxicities, which are major causes of clinical trial failures and post-market withdrawals.[4][5] Therefore, a proactive, systematic evaluation of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of modern, efficient drug discovery. This guide outlines a self-validating, tiered strategy to build a comprehensive safety and selectivity profile.

A Strategic Workflow for Off-Target Assessment

A robust assessment follows a logical cascade, starting with broad, cost-effective computational methods to generate hypotheses, which are then systematically tested and refined through progressively more specific and physiologically relevant experimental assays.

[6]



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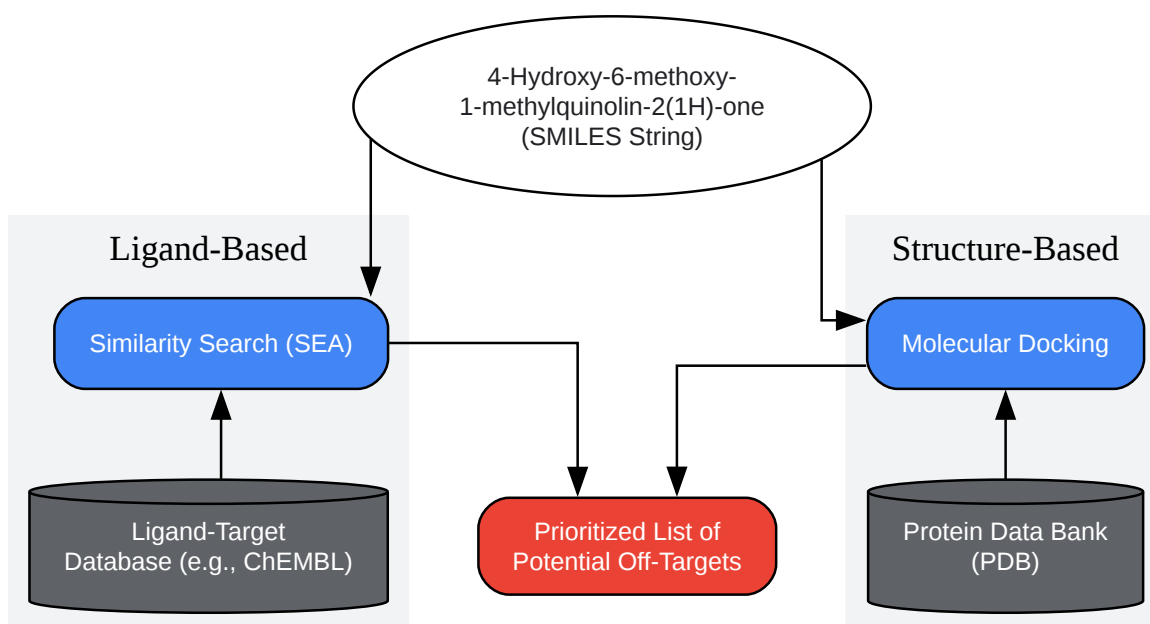
Caption: A tiered strategy for comprehensive off-target assessment.

Phase 1: In Silico Profiling — Predicting Potential Interactions

Causality: Before committing to resource-intensive wet lab experiments, we leverage computational tools to scan vast biological databases. These methods use the 2D and 3D structure of our compound to predict potential binding partners, providing a hypothesis-driven starting point for experimental validation.^[6]^[7] This approach is foundational for rapid generation of off-target binding hypotheses.^[6]

Comparative Methodologies:

- **Ligand-Based Approaches:** These methods compare our compound to a database of molecules with known biological activities. Techniques like the Similarity Ensemble Approach (SEA) calculate a statistical significance for the similarity between our compound and ligands for thousands of known targets.^[6]
- **Structure-Based Approaches:** If a high-confidence target is predicted and its 3D crystal structure is known, molecular docking can simulate the binding interaction. This provides a predicted binding pose and an estimated affinity, helping to rank and prioritize potential off-targets for experimental testing.^[7]



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Caption: In silico workflow for generating off-target hypotheses.

Hypothetical In Silico Screening Results:

Predicted Target	Method	Score/Metric	Rationale for Follow-up
DYRK1A (Kinase)	SEA	E-value: 1.2e-15	High statistical significance. Kinases are a common off-target class.
PDE5 (Enzyme)	SEA	E-value: 3.5e-10	Structurally similar to known phosphodiesterase inhibitors.
5-HT2B (GPCR)	Docking	Docking Score: -9.8 kcal/mol	Known safety liability (cardiac valvulopathy).
hERG (Ion Channel)	3D Pharmacophore	Fit Score: 0.89	Contains key features known to bind the hERG channel pore.

Phase 2: In Vitro Broad Panel Screening — Experimental Validation

Causality: This phase empirically tests the in silico predictions and, crucially, screens for unanticipated interactions by profiling the compound against large, diverse panels of biological targets. This provides the first experimental evidence of the compound's selectivity profile.^{[8][9]}

Comparative Methodologies:

- **Biochemical Assays:** These cell-free assays directly measure the interaction between the compound and a purified target (e.g., an enzyme or receptor). They are highly specific and

excellent for confirming direct binding or inhibition.[9] Radiometric activity assays are often considered the gold standard for kinase profiling due to their direct detection method.[10][11]

- **Cell-Based Assays:** These assays measure the effect of a compound on a specific pathway within a living cell. They provide more physiologically relevant data, as they account for cell permeability and intracellular metabolism, but can be confounded by cytotoxicity.[12][13][14]

Featured Protocol: Kinase Profiling via Radiometric Assay (e.g., HotSpotSM)

This protocol is chosen as kinase inhibition is a frequent and often potent off-target effect.[15]

The radiometric format is a gold standard, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[10]

Step-by-Step Methodology:

- **Compound Preparation:** Serially dilute **4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one** in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 μ M).
- **Reaction Mixture Assembly:** In a 96-well plate, combine the purified kinase, its specific substrate peptide, and required cofactors in an appropriate kinase buffer.
- **Initiation:** Add the test compound dilutions and a mixture of cold ATP and ³³P- γ -ATP to initiate the kinase reaction. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
- **Incubation:** Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
- **Termination & Capture:** Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while unincorporated ³³P- γ -ATP will not.
- **Washing:** Thoroughly wash the filter membrane with phosphoric acid to remove all unbound radiolabeled ATP.
- **Detection:** Measure the radioactivity retained on the filter using a scintillation counter.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a sigmoidal dose-response curve to determine the

IC₅₀ value.

Hypothetical Broad Panel Screening Data (at 10 μ M concentration):

Target Class	Representative Target	% Inhibition at 10 μ M	Implication
Kinase	DYRK1A	92%	Confirms in silico hit. Requires IC ₅₀ determination.
Kinase	CDK2	15%	Likely insignificant.
GPCR	5-HT2B	78%	Confirms in silico hit. Potential safety concern.
Ion Channel	hERG	85%	High-Priority Safety Concern. Requires detailed electrophysiology.
Enzyme	PDE5	65%	Confirms in silico hit. Potential for polypharmacology.
Transporter	SERT	5%	No significant activity.

Phase 3: In Vitro Safety Pharmacology — Probing High-Risk Liabilities

Causality: Based on the broad screening results and known drug safety liabilities, we now focus on specific assays designed to quantify the risk of the most common and severe ADRs.

[8] Early prediction of these liabilities is integral for lead compound selection.[8]

A. hERG Channel Inhibition (Cardiotoxicity)

Rationale: Blockade of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a life-threatening arrhythmia called Torsades de Pointes.[16][17] This is a

primary reason for drug candidate failure, making hERG assessment mandatory.

Methodology Comparison:

Assay Type	Principle	Pros	Cons
Manual Patch Clamp	"Gold Standard". Directly measures ion flow across the cell membrane in a single cell.[18]	Highest data quality and detail. Regulatory standard.	Very low throughput, technically demanding.
Automated Patch Clamp	Miniaturized, automated version of manual patch clamp.	Higher throughput (dozens to hundreds of data points/day).	Higher cost per data point than binding assays.
Fluorescence/Binding Assay	Measures displacement of a fluorescent tracer from purified hERG channel membranes. [19]	High throughput, cost-effective for screening.	Indirect measurement; can produce false positives/negatives.

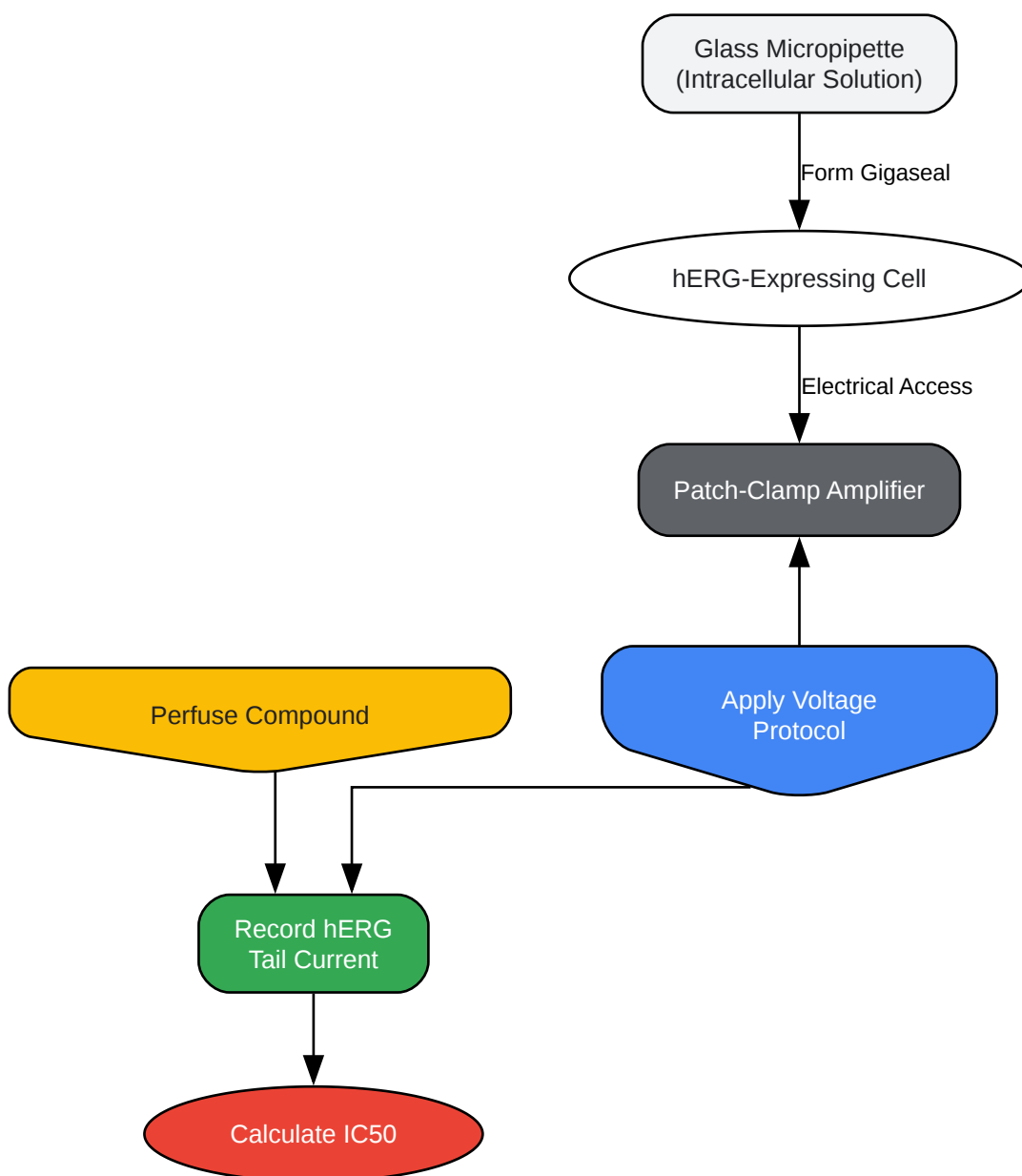
Featured Protocol: Manual Whole-Cell Patch Clamp Electrophysiology

This protocol provides the definitive data required for regulatory assessment, following FDA-recommended voltage protocols.[20]

Step-by-Step Methodology:

- Cell Culture: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).[18]
- Electrophysiology Rig: Prepare a rig with a patch-clamp amplifier, microscope, and perfusion system maintained at 36 ± 1 °C.[18]
- Pipette & Solutions: Pull a glass micropipette and fill it with an intracellular solution. The extracellular bath solution mimics physiological conditions.

- Seal Formation: Under microscopic guidance, form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the pipette, gaining electrical access to the cell's interior.
- Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the signature current for this channel.[20]
- Baseline Recording: Perfuse the cell with the control extracellular solution and record a stable baseline current for several minutes.
- Compound Application: Perfuse the cell with increasing concentrations of **4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one**.
- Data Acquisition & Analysis: Measure the peak tail current at each concentration. Calculate the percentage of block relative to the baseline and determine the IC₅₀ value.



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Caption: Workflow for a manual patch-clamp hERG assay.

B. Cytochrome P450 (CYP) Inhibition (Drug-Drug Interactions)

Rationale: CYP enzymes are critical for metabolizing most drugs. Inhibition of these enzymes by a new compound can dangerously elevate the plasma levels of co-administered medications, leading to toxicity.[21][22][23] Assessing inhibition of the major isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory expectation.[23][24]

Featured Protocol: Fluorogenic CYP Inhibition Assay

This is a high-throughput, cost-effective method ideal for initial screening.[24]

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare a reaction buffer containing a specific fluorogenic substrate for the CYP isoform being tested and recombinant human CYP enzymes (baculosomes).[25]
- **Plate Layout:** In a 384-well plate, add the test compound across a range of concentrations. Include a known inhibitor (positive control) and DMSO (negative control).
- **Incubation:** Add the enzyme/substrate mixture to the wells and incubate at 37°C.
- **Reaction Initiation:** Add an NADPH regenerating system to start the enzymatic reaction.
- **Kinetic Reading:** Place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time as the substrate is converted to a fluorescent product.
- **Data Analysis:** Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well. Calculate the percent inhibition for each compound concentration and determine the IC₅₀.

C. Hepatotoxicity (Drug-Induced Liver Injury - DILI)

Rationale: DILI is a leading cause of acute liver failure and a significant reason for drug attrition.[26][27] In vitro models are used to flag potential hepatotoxins early.

Methodology Comparison:

Model	Description	Pros	Cons
HepG2/HepaRG Cells (2D)	Immortalized human liver cell lines grown in a monolayer.[28]	Inexpensive, highly reproducible, high-throughput.	Lower metabolic activity than primary cells.
3D Spheroids	Cells grown in a 3D structure, better mimicking tissue architecture.[28][29]	Improved cell-cell interactions, longer viability, better prediction.	More complex culture, lower throughput.
Primary Human Hepatocytes (PHH)	Considered the "gold standard" for in vitro DILI testing.[30]	Most physiologically relevant metabolic profile.	High cost, limited availability, significant donor-to-donor variability.

Hypothetical Safety Pharmacology Data Summary:

Assay	Endpoint	Result (IC ₅₀)	Safety Interpretation
hERG Patch Clamp	Inhibition of K ⁺ current	0.8 μM	High Risk. Potent inhibition at a clinically relevant concentration.
CYP3A4 Inhibition	Inhibition of metabolism	15 μM	Low to Moderate Risk. Separation from expected therapeutic dose needed.
CYP2D6 Inhibition	Inhibition of metabolism	> 50 μM	Low Risk.
Hepatotoxicity (HepG2)	Cell Viability (ATP content)	25 μM	Moderate Risk. Indicates potential for intrinsic cytotoxicity.

Phase 4: In Vivo Assessment — Evaluating Effects in a Whole Organism

Causality: The final step is to determine if the adverse effects observed in vitro translate to a living system.[31] In vivo studies are essential to understand the complex interplay of absorption, distribution, metabolism, and excretion (ADME) and to establish a therapeutic window.[32][33]

Comparative Methodologies:

- **Maximum Tolerated Dose (MTD) Study:** Rodents are given escalating doses of the compound to identify the highest dose that does not cause unacceptable toxicity. This helps define the upper limit for efficacy studies.
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:** These studies measure drug concentration in the blood over time and correlate it with a biological effect (either on-target or off-target). This is crucial for determining if the concentrations that cause in vitro toxicity (e.g., the hERG IC₅₀) are actually reached in vivo.[31]
- **Specific Toxicology Models:** If in vitro data suggests a specific organ toxicity (e.g., liver or heart), dedicated in vivo models are used. For hepatotoxicity, this would involve monitoring liver enzymes (ALT/AST) in the blood of treated animals.[31]

Experimental Design Outline (Rodent PK/PD and Toxicology):

- **Animal Model Selection:** Choose a relevant species (e.g., Sprague-Dawley rat) based on similarities in metabolic pathways to humans.[33]
- **Dosing:** Administer the compound via a clinically relevant route (e.g., oral gavage) at three dose levels, plus a vehicle control group.
- **PK Sampling:** Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine the C_{max} (peak concentration) and AUC (total exposure).
- **Toxicology Monitoring:** At the end of the study, collect blood for clinical chemistry analysis (liver enzymes, kidney function markers) and perform histopathological examination of key organs (liver, heart, kidneys, etc.).

- **Data Integration:** Compare the C_{max} achieved at the MTD with the IC₅₀ values from the in vitro safety assays. A large margin (e.g., >30-fold) between the C_{max} and the off-target IC₅₀ provides a degree of confidence in the compound's safety.

Final Assessment and Guide Summary for 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one

This multi-phase investigation provides a holistic view of a compound's potential liabilities. By integrating data from each stage, we can make an informed decision about its future.

Integrated Data Summary (Hypothetical):

Parameter	Result
Primary Target(s)	DYRK1A (IC ₅₀ = 0.2 μM), PDE5 (IC ₅₀ = 1.1 μM)
Key Safety Liabilities	hERG Inhibition (IC ₅₀ = 0.8 μM), 5-HT _{2B} Activity (IC ₅₀ = 2.5 μM)
Metabolic Liability	Moderate CYP3A4 Inhibition (IC ₅₀ = 15 μM)
Hepatotoxicity	Cytotoxic to HepG2 cells (IC ₅₀ = 25 μM)
In Vivo C _{max} at MTD	2 μM

Conclusion & Recommendation:

The assessment of **4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one** reveals it to be a potent inhibitor of the DYRK1A kinase, a therapeutically interesting target. However, the discovery of potent off-target activity against the hERG channel, with an IC₅₀ of 0.8 μM, is a significant safety concern. The maximum plasma concentration (C_{max}) of 2 μM achieved in vivo provides only a 2.5-fold safety margin over the hERG IC₅₀, which is unacceptably low for progression into clinical development.

Recommendation: While the on-target activity is promising, the project should be paused. The immediate focus should be on a medicinal chemistry campaign to design analogues that retain DYRK1A potency while eliminating hERG channel activity. This guide provides the framework

to efficiently screen these new analogues, ensuring that only compounds with a superior safety profile are advanced.

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